molecular formula C10H12IN B8124352 1-[(3-Iodophenyl)methyl]azetidine

1-[(3-Iodophenyl)methyl]azetidine

Cat. No.: B8124352
M. Wt: 273.11 g/mol
InChI Key: LHKLBTLXKFIEHB-UHFFFAOYSA-N
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Description

1-[(3-Iodophenyl)methyl]azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Iodophenyl)methyl]azetidine typically involves the alkylation of azetidine with 3-iodobenzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through the nucleophilic substitution of the halide by the azetidine nitrogen .

Industrial Production Methods: Industrial production methods for azetidines often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes side reactions and enhances yield. The use of catalysts such as copper(II) triflate (Cu(OTf)2) can further improve the efficiency of the alkylation process .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Iodophenyl)methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[(3-Iodophenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group enhances its binding affinity and selectivity towards these targets. The azetidine ring’s strain-driven reactivity facilitates its participation in various biochemical pathways, leading to the desired therapeutic or chemical effects .

Properties

IUPAC Name

1-[(3-iodophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKLBTLXKFIEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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